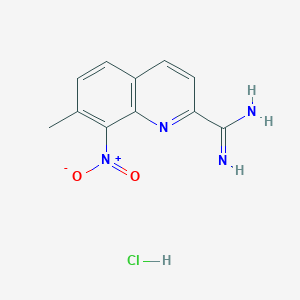
2,6-Difluoro-benzylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula F2C6H3CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzylzinc bromide typically involves the reaction of 2,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,6-Difluorobenzyl bromide+Zn→2,6-Difluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorobenzylzinc bromide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2,6-Difluorobenzylzinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its use in the synthesis of biologically active compounds with potential therapeutic benefits.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Difluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluorobenzylzinc bromide
- 2,6-Dichlorobenzylzinc bromide
- 2,6-Dimethylbenzylzinc bromide
Uniqueness
2,6-Difluorobenzylzinc bromide is unique due to the presence of two fluorine atoms on the benzyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. The fluorine atoms can also affect the electronic properties of the compound, making it distinct from other similar organozinc compounds.
Eigenschaften
Molekularformel |
C7H5BrF2Zn |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
zinc;1,3-difluoro-2-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GCXVBPCJIZAPER-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)



![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)

